molecular formula C18H16F3N3O3S2 B6540636 N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1040671-10-0

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6540636
CAS No.: 1040671-10-0
M. Wt: 443.5 g/mol
InChI Key: YSXBTTQUHKEERW-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a thiophen-2-yl group, which is a sulfur-containing heterocycle. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of sulfonamides and thiophenes. Sulfonamides typically have a sulfonyl group (SO2) connected to an amine (NH2), and thiophenes are five-membered rings with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under acidic or alkaline conditions .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamide drugs work by inhibiting the growth of bacteria by acting as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in folate synthesis .

Properties

IUPAC Name

N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S2/c19-18(20,21)13-4-6-14(7-5-13)29(26,27)22-10-2-11-24-17(25)9-8-15(23-24)16-3-1-12-28-16/h1,3-9,12,22H,2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXBTTQUHKEERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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